molecular formula C8H9NO3S B8579796 2-Acetamido-4-methylthiophene-3-carboxylic acid

2-Acetamido-4-methylthiophene-3-carboxylic acid

Cat. No. B8579796
M. Wt: 199.23 g/mol
InChI Key: YWCFEQPZXHQSSS-UHFFFAOYSA-N
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Patent
US04079050

Procedure details

Chloracetone was reacted with sodium hydrosulphide in h aqueous medium, and the resulting solution was treated with ethylcyanoacetate in the presence of triethylamine at the boil. Addition of water precipitated 2-amino-3-ethoxycarbonyl-4-methylthiophene which was acetylated and then heated with an aqueous solution of sodium hydroxide to give 2-acetylamino-4-methylthiophene-3-carboxylic acid. This was decarboxylated by heating in N:N-diethylaniline at 220° C, the product dinitrated in sulphuric acid medium at -5° C, and then deacetylated by heating in an aqueous solution of sulphuric acid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl[CH2:2][C:3](=O)[CH3:4].[SH-:6].[Na+].C([O:10][C:11](=[O:15])[CH2:12][C:13]#[N:14])C.C(N([CH2:21][CH3:22])CC)C.[OH2:23]>>[C:21]([NH:14][C:13]1[S:6][CH:2]=[C:3]([CH3:4])[C:12]=1[C:11]([OH:10])=[O:15])(=[O:23])[CH3:22] |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCC(C)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[SH-].[Na+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OC(CC#N)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)N(CC)CC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
precipitated 2-amino-3-ethoxycarbonyl-4-methylthiophene which
TEMPERATURE
Type
TEMPERATURE
Details
heated with an aqueous solution of sodium hydroxide

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)NC=1SC=C(C1C(=O)O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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